2-(Chloromethyl)-1,3-benzoxazol-6-ol
Overview
Description
2-(Chloromethyl)-1,3-benzoxazol-6-ol is a heterocyclic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, materials science, and agrochemicals. The presence of the chloromethyl group in this compound makes it a valuable intermediate for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class of compounds to which 2-(chloromethyl)-6-hydroxybenzo[d]oxazole belongs, have been reported to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory, and more . This suggests that the compound could interact with multiple targets depending on the specific derivative and its functional groups.
Mode of Action
For instance, some benzoxazole derivatives have demonstrated antimicrobial activity by inhibiting the growth of bacteria and fungi . In the context of anticancer activity, they may interfere with cell proliferation and induce apoptosis .
Biochemical Pathways
These could include pathways related to cell growth and proliferation, inflammation, and microbial metabolism .
Result of Action
Based on the reported activities of benzoxazole derivatives, potential effects could include inhibition of microbial growth, induction of apoptosis in cancer cells, and modulation of inflammatory responses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-1,3-benzoxazol-6-ol typically involves the reaction of ortho-aminophenol with chloroacetyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the benzoxazole ring. The reaction conditions usually involve refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and heat transfer. The reaction is typically carried out under controlled temperature and pressure conditions to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-1,3-benzoxazol-6-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols to form a variety of derivatives.
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide, potassium permanganate, or chromium trioxide are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazoles, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Scientific Research Applications
2-(Chloromethyl)-1,3-benzoxazol-6-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with antibacterial, antifungal, and anticancer activities.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Agrochemicals: It serves as a precursor for the synthesis of pesticides and herbicides.
Biological Research: The compound is used in the study of enzyme inhibitors and other biologically active molecules.
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)-1H-benzo[d]imidazole: Similar in structure but contains an imidazole ring instead of a benzoxazole ring.
2-(Chloromethyl)-1,3-benzothiazol-6-ol: Contains a benzothiazole ring, which has sulfur instead of oxygen in the heterocyclic ring.
2-(Chloromethyl)-1,3-benzoxazol-5-ol: Similar structure but with the hydroxyl group at a different position on the benzoxazole ring.
Uniqueness
2-(Chloromethyl)-1,3-benzoxazol-6-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the chloromethyl group at the 2-position and the hydroxyl group at the 6-position allows for selective functionalization and interaction with biological targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
2-(chloromethyl)-1,3-benzoxazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-4-8-10-6-2-1-5(11)3-7(6)12-8/h1-3,11H,4H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNJJDZGFZHAGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=N2)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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